2-[(5-chloropyridin-2-yl)amino]-N-[(4-ethylphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide
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Overview
Description
2-[(5-chloropyridin-2-yl)amino]-N-[(4-ethylphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chloropyridine moiety, an ethylphenyl group, and a thiazole ring, making it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-chloropyridin-2-yl)amino]-N-[(4-ethylphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Chloropyridine Intermediate: The synthesis begins with the preparation of 5-chloropyridin-2-amine, which can be obtained through the chlorination of 2-aminopyridine.
Thiazole Ring Formation: The next step involves the formation of the thiazole ring.
Coupling with Ethylphenyl Group: The final step involves the coupling of the thiazole intermediate with 4-ethylbenzyl chloride in the presence of a base such as potassium carbonate to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[(5-chloropyridin-2-yl)amino]-N-[(4-ethylphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, particularly at the chloropyridine moiety, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
2-[(5-chloropyridin-2-yl)amino]-N-[(4-ethylphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide has a wide range of scientific research applications, including:
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(5-chloropyridin-2-yl)amino]-N-[(4-ethylphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chloropyridine: A related compound with a simpler structure, used as an intermediate in organic synthesis.
4-Ethylbenzylamine: Another related compound with similar functional groups, used in the synthesis of pharmaceuticals.
Uniqueness
2-[(5-chloropyridin-2-yl)amino]-N-[(4-ethylphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide is unique due to its combination of a chloropyridine moiety, an ethylphenyl group, and a thiazole ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[(5-chloropyridin-2-yl)amino]-N-[(4-ethylphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4OS/c1-3-13-4-6-14(7-5-13)10-22-18(25)17-12(2)23-19(26-17)24-16-9-8-15(20)11-21-16/h4-9,11H,3,10H2,1-2H3,(H,22,25)(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWWBKIZEBFOEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC(=O)C2=C(N=C(S2)NC3=NC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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